molecular formula C10H10N2O B13773522 4-O-Tolyl-1,3-dihydro-imidazol-2-one

4-O-Tolyl-1,3-dihydro-imidazol-2-one

Cat. No.: B13773522
M. Wt: 174.20 g/mol
InChI Key: LLBMMBZOTLJWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-O-Tolyl-1,3-dihydro-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features a tolyl group (a methyl-substituted phenyl group) attached to the imidazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Tolyl-1,3-dihydro-imidazol-2-one typically involves the condensation of an appropriate aldehyde with an amine, followed by cyclization. One common method involves the reaction of o-toluidine with glyoxal in the presence of an acid catalyst to form the imidazole ring . The reaction conditions often include heating the mixture to promote cyclization and ensure a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-O-Tolyl-1,3-dihydro-imidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the tolyl ring .

Mechanism of Action

The mechanism of action of 4-O-Tolyl-1,3-dihydro-imidazol-2-one and its derivatives often involves interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The exact pathways and targets depend on the specific derivative and its intended use.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-(2-methylphenyl)-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C10H10N2O/c1-7-4-2-3-5-8(7)9-6-11-10(13)12-9/h2-6H,1H3,(H2,11,12,13)

InChI Key

LLBMMBZOTLJWCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CNC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.